REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH:12]12[CH:18]([CH2:19][C:20]([NH2:22])=O)[CH:15]([CH2:16][CH2:17]1)[CH2:14][CH2:13]2>O>[CH:15]12[CH:18]([CH2:19][CH2:20][NH2:22])[CH:12]([CH2:17][CH2:16]1)[CH2:13][CH2:14]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.0425 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
bicyclo[2.2.1]hept-7-yl acetamide
|
Quantity
|
0.0425 mol
|
Type
|
reactant
|
Smiles
|
C12CCC(CC1)C2CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for about 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate then dried with potassium hydroxide pellets
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate distilled
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CCC(CC1)C2CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |